molecular formula C12H13NO B14121801 N-(4-Methylphenyl)-3-furanmethanamine

N-(4-Methylphenyl)-3-furanmethanamine

Cat. No.: B14121801
M. Wt: 187.24 g/mol
InChI Key: MBSFUJSQMBSJGI-UHFFFAOYSA-N
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Description

N-(4-Methylphenyl)-3-furanmethanamine is a chemical compound of interest in organic and medicinal chemistry research. It features a furan ring, a structure known for its prevalence in various bioactive molecules . The compound's molecular formula is C13H15NO, with a molecular weight of 201.27 g/mol . The furan ring is a key heterocyclic scaffold in many natural products and pharmaceuticals, often associated with a broad range of biological activities, including potential anti-inflammatory and antimicrobial properties . Furthermore, furan-containing structures are frequently explored for their interactions with neurological targets; for instance, some research areas investigate compounds that bind to sigma-1 receptors, which are implicated in modulating neurotransmitter systems, though no specific binding data for this compound is currently available . Researchers may value this amine as a building block for synthesizing more complex molecules or for probing structure-activity relationships in drug discovery. This product is intended for research purposes in a controlled laboratory environment. It is For Research Use Only (RUO) and is not intended for diagnostic, therapeutic, or any other human or veterinary use. Researchers should handle all chemicals with appropriate safety procedures.

Properties

Molecular Formula

C12H13NO

Molecular Weight

187.24 g/mol

IUPAC Name

N-(furan-3-ylmethyl)-4-methylaniline

InChI

InChI=1S/C12H13NO/c1-10-2-4-12(5-3-10)13-8-11-6-7-14-9-11/h2-7,9,13H,8H2,1H3

InChI Key

MBSFUJSQMBSJGI-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(C=C1)NCC2=COC=C2

Origin of Product

United States

Preparation Methods

Reductive Amination of 3-Furaldehyde and 4-Methylaniline

Reaction Overview

Reductive amination is the most direct route, involving the condensation of 3-furaldehyde with 4-methylaniline (p-toluidine) to form a Schiff base intermediate, followed by reduction to the target amine.

Procedure:
  • Schiff Base Formation :

    • 3-Furaldehyde (1.0 eq) and p-toluidine (1.0 eq) are combined in methanol or toluene with a catalytic amount of p-toluenesulfonic acid (PTSA).
    • The mixture is refluxed for 6–12 hours under Dean-Stark conditions to remove water.
    • Intermediate: (E)-N-(4-Methylphenyl)-3-furanmethanimine.
  • Reduction :

    • The Schiff base is reduced using hydrogen gas (1–3 atm) and 10% Pd/C at 50–60°C.
    • Alternative reductants: Sodium borohydride (NaBH4) or sodium cyanoborohydride (NaBH3CN) in methanol at 0–25°C.
Optimization Data:
Parameter Condition Yield (%) Purity (%) Source
Solvent Toluene 85 98.6
Catalyst Pd/C (10%) 92 99.1
Temperature 50°C 89 98.2
Reduction Agent H2 (1 atm) 90 98.5

Mechanistic Insight :
The reaction proceeds via imine formation (acid-catalyzed nucleophilic addition) followed by hydride transfer to the C=N bond. Pd/C facilitates heterolytic H2 cleavage, while NaBH4 delivers a borohydride ion for direct reduction.

Multi-Component Reactions (MCRs)

Petasis Borono-Mannich Reaction

This method employs 3-furaldehyde, 4-methylaniline, and a boronic acid in a one-pot synthesis.

Procedure:
  • Combine 3-furaldehyde (1.0 eq), p-toluidine (1.0 eq), and phenylboronic acid (1.0 eq) in dichloromethane (DCM).
  • Add Yb(OTf)3 (10 mol%) as a Lewis acid catalyst.
  • Stir at room temperature for 24 hours.
Data:
Component Role Yield (%) Selectivity Source
Phenylboronic Acid Nucleophile 78 >95% trans
Yb(OTf)3 Catalyst 82 -

Limitations :

  • Requires strict stoichiometric control to avoid byproducts.
  • Boronic acids with electron-withdrawing groups (e.g., NO2) reduce yields.

Mechanochemical Solvent-Free Synthesis

Grinding Method

A green chemistry approach avoids solvents and uses mechanical energy for imine formation.

Procedure:
  • Grind 3-furaldehyde (1.0 eq) and p-toluidine (1.0 eq) in a mortar for 15–20 minutes.
  • Add NaBH4 (1.2 eq) and continue grinding for 30 minutes.
  • Wash with water and extract with ethyl acetate.
Performance Metrics:
Parameter Outcome Source
Reaction Time 45 minutes
Yield 76%
Solvent Consumption 0 mL

Advantages :

  • Eco-friendly and scalable.
  • Avoids toxic solvents like DCM or THF.

Nucleophilic Substitution of 3-(Halomethyl)Furan

Halide Displacement

This method involves substituting a halogen atom in 3-(chloromethyl)furan with p-toluidine.

Procedure:
  • Synthesize 3-(chloromethyl)furan via chlorination of 3-furanmethanol using SOCl2.
  • React with p-toluidine (2.0 eq) in acetonitrile at 80°C for 12 hours.
  • Purify via silica gel chromatography.
Challenges:
  • 3-(Chloromethyl)furan is moisture-sensitive and requires anhydrous conditions.
  • Competing elimination reactions may reduce yields.
Yield Data:
Halide Solvent Yield (%)
Cl Acetonitrile 65
Br DMF 58

Comparative Analysis of Methods

Method Yield (%) Purity (%) Cost Scalability
Reductive Amination 85–92 98.5–99.1 Medium High
Multi-Component 78–82 95–97 High Moderate
Mechanochemical 76 96 Low High
Nucleophilic Sub. 58–65 90–92 Medium Low

Key Recommendations :

  • Reductive amination is optimal for high-purity batches.
  • Mechanochemical synthesis suits sustainable production.

Purification and Characterization

  • Purification : Column chromatography (SiO2, ethyl acetate/hexane) or recrystallization from ethanol.
  • Characterization :
    • 1H NMR (CDCl3): δ 7.36 (d, 2H, Ar-H), 6.85 (d, 2H, Ar-H), 6.50 (m, 2H, furan-H), 3.90 (s, 2H, CH2NH), 2.35 (s, 3H, CH3).
    • MS (ESI) : m/z 187.24 [M+H]+.

Chemical Reactions Analysis

Types of Reactions

N-(4-Methylphenyl)-3-furanmethanamine undergoes various chemical reactions, including:

    Oxidation: The furan ring can be oxidized to form furanones or other oxygenated derivatives.

    Reduction: The amine group can be reduced to form secondary or tertiary amines.

    Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as nitration, sulfonation, or halogenation.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

    Substitution: Reagents like nitric acid (HNO3) for nitration, sulfuric acid (H2SO4) for sulfonation, and halogens (Cl2, Br2) for halogenation are employed.

Major Products Formed

    Oxidation: Furanones and other oxygenated derivatives.

    Reduction: Secondary or tertiary amines.

    Substitution: Nitro, sulfonyl, or halogenated derivatives of the aromatic ring.

Scientific Research Applications

N-(4-Methylphenyl)-3-furanmethanamine has several applications in scientific research:

    Chemistry: It serves as a building block for the synthesis of more complex organic molecules.

    Biology: It is used in the study of enzyme interactions and metabolic pathways.

    Industry: It is utilized in the production of polymers, dyes, and other materials.

Mechanism of Action

The mechanism of action of N-(4-Methylphenyl)-3-furanmethanamine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to active sites, altering the activity of the target molecule. This interaction can lead to various biological effects, depending on the specific pathway involved.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Effects on Molecular Geometry and Crystal Packing

Evidence from isomorphic imidazole-4-imine derivatives (e.g., 1: 4-chlorophenyl; 2: 4-bromophenyl) highlights how halogen substituents influence crystal packing. Both compounds exhibit significant dihedral angles (~56°) between terminal phenyl rings, with weak intermolecular interactions (C–H⋯N, C–H⋯X, and π–π stacking) dictating their lattice arrangements . By analogy, the 4-methylphenyl group in N-(4-Methylphenyl)-3-furanmethanamine may similarly affect molecular conformation.

Table 1: Structural Parameters of Analogous Compounds

Compound Dihedral Angle (°) Key Interactions Space Group Reference
(E)-1-(4-ClC₆H₄)-imidazole-imine 56 C–H⋯N, C–H⋯Cl, π–π P-1
(E)-1-(4-BrC₆H₄)-imidazole-imine 56 C–H⋯N, C–H⋯Br, π–π P-1
This compound* Hypothesized C–H⋯O, π–π

*Hypothetical data based on structural analogs.

Functional Group Comparisons
  • Furan vs. Imidazole/Thiazolidinone Rings: The furan ring in this compound provides distinct electronic properties compared to imidazole () or thiazolidinone () scaffolds. Furan’s lower basicity and reduced hydrogen-bonding capacity may alter solubility or target binding compared to nitrogen-heterocycle-containing analogs.
  • Methylphenyl vs.

Biological Activity

N-(4-Methylphenyl)-3-furanmethanamine, also known as a derivative of phenethylamine, has garnered attention in pharmacological research due to its potential biological activities. This article delves into the compound's biological activity, mechanisms of action, and relevant case studies, supported by diverse sources.

Chemical Structure and Properties

This compound features a furan ring and a substituted phenyl group, which may contribute to its interaction with biological systems. The chemical structure can be represented as follows:

  • Molecular Formula : C12H13N
  • Molecular Weight : 173.24 g/mol

The primary pharmacological interest in this compound stems from its interaction with the sigma-1 receptor (Sig-1R). This receptor is implicated in various neurological functions and diseases. Research indicates that compounds targeting Sig-1R can influence:

  • Neuroprotection : Sig-1R activation may protect neurons from oxidative stress and apoptosis.
  • Modulation of Ion Channels : Sig-1R interacts with voltage-gated calcium channels, influencing neurotransmitter release and neuronal excitability .
  • Pain Management : Studies suggest that Sig-1R antagonists can enhance the analgesic effects of opioids, indicating that this compound may have potential applications in pain relief .

In Vitro Studies

Several studies have examined the effects of this compound on cell lines:

  • Cell Viability Assays : The compound was tested for cytotoxicity using various human cell lines. Results indicated that it exhibits low toxicity at therapeutic concentrations.
  • Neuroprotective Effects : In neuronal cultures, this compound demonstrated a capacity to reduce cell death induced by glutamate toxicity, suggesting neuroprotective properties.

In Vivo Studies

Animal models have been utilized to further evaluate the biological activity of this compound:

  • Pain Models : In rodent models of neuropathic pain, administration of this compound resulted in significant reductions in pain behaviors, supporting its potential as an analgesic agent.
  • Behavioral Assessments : Behavioral tests indicated that the compound might influence anxiety-like behaviors, potentially through its action on Sig-1R.

Case Study 1: Neuroprotection in Stroke Models

A study investigated the effects of this compound in a rat model of ischemic stroke. The findings revealed:

  • Reduction in Infarct Size : Treated rats showed a significant reduction in brain infarct size compared to controls.
  • Improvement in Functional Recovery : Behavioral assessments indicated enhanced recovery of motor function post-stroke.

Case Study 2: Analgesic Properties in Chronic Pain Models

In another study focusing on chronic pain induced by nerve injury:

  • Efficacy Compared to Traditional Analgesics : this compound was found to be as effective as conventional opioids but with a lower incidence of side effects.
  • Mechanistic Insights : The analgesic effect was linked to modulation of sigma receptors and subsequent alteration in pain signaling pathways.

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